2-(3-(Difluoromethyl)piperidin-1-yl)aniline 2-(3-(Difluoromethyl)piperidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 2091216-21-4
VCID: VC3121542
InChI: InChI=1S/C12H16F2N2/c13-12(14)9-4-3-7-16(8-9)11-6-2-1-5-10(11)15/h1-2,5-6,9,12H,3-4,7-8,15H2
SMILES: C1CC(CN(C1)C2=CC=CC=C2N)C(F)F
Molecular Formula: C12H16F2N2
Molecular Weight: 226.27 g/mol

2-(3-(Difluoromethyl)piperidin-1-yl)aniline

CAS No.: 2091216-21-4

Cat. No.: VC3121542

Molecular Formula: C12H16F2N2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Difluoromethyl)piperidin-1-yl)aniline - 2091216-21-4

Specification

CAS No. 2091216-21-4
Molecular Formula C12H16F2N2
Molecular Weight 226.27 g/mol
IUPAC Name 2-[3-(difluoromethyl)piperidin-1-yl]aniline
Standard InChI InChI=1S/C12H16F2N2/c13-12(14)9-4-3-7-16(8-9)11-6-2-1-5-10(11)15/h1-2,5-6,9,12H,3-4,7-8,15H2
Standard InChI Key BTENNJIBUKUPGC-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=CC=CC=C2N)C(F)F
Canonical SMILES C1CC(CN(C1)C2=CC=CC=C2N)C(F)F

Introduction

Chemical Structure and Properties

Structural Features

2-(3-(Difluoromethyl)piperidin-1-yl)aniline features several key structural elements:

  • A six-membered piperidine heterocyclic ring

  • A difluoromethyl (CHF₂) group at position 3 of the piperidine ring

  • An aniline group connected to the piperidine nitrogen

  • The aniline attachment occurs at position 2 of the benzene ring

  • A primary amine group at position 1 of the benzene ring

Physical Properties

Based on structural analogs and similar compounds, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is expected to exhibit the following physical properties:

PropertyExpected ValueBasis for Estimation
Physical State at Room TemperatureCrystalline solidCommon for similar aniline derivatives
AppearanceWhite to off-white powderTypical for pure aniline derivatives
SolubilitySoluble in organic solvents (chloroform, dichloromethane, methanol); Limited water solubilityBased on related fluorinated anilines
Melting Point110-140°C (estimated)Extrapolated from similar compounds
Log P2.5-3.5 (estimated)Based on lipophilicity contribution of difluoromethyl and aniline groups
pKa (aniline NH₂)4.5-5.5 (estimated)Typical for substituted anilines
Reaction StepReagentsConditionsExpected Yield
Coupling ReactionPd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligands (e.g., BINAP, XPhos)80-120°C, 8-24h, Inert atmosphere60-80%
Nucleophilic SubstitutionBase (K₂CO₃, Cs₂CO₃, or t-BuOK), Polar aprotic solvent (DMF, DMSO)100-150°C, 12-48h50-75%
Difluoromethylation(Difluoromethyl)trimethylsilane, Copper catalyst40-80°C, 12-24h, Anhydrous conditions40-65%

The specific conditions would need to be optimized based on the reactivity and stability of the intermediates involved in the synthesis.

Spectroscopic Analysis

Spectroscopic characterization of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline would be essential for confirming its structure and purity. Based on structural features and data from related compounds, the following spectroscopic properties can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline would likely show the following characteristic signals:

  • A triplet of triplets at approximately δ 5.6-6.0 ppm for the CHF₂ proton, with coupling to both fluorine atoms and adjacent methylene protons

  • Complex multiplets at δ 1.5-3.8 ppm for the piperidine ring protons

  • Aromatic protons of the aniline moiety at δ 6.5-7.5 ppm, with characteristic coupling patterns

  • A broad singlet at δ 3.5-4.5 ppm for the NH₂ protons of the aniline group

These predictions are based on spectral data from similar piperidinyl aniline compounds. For instance, related compounds show piperidine proton signals appearing as "a multiplet at δ 1.53 ppm, two triplets at δ 2.35 and 2.83 ppm, a doublet at δ 3.70 ppm, and a multiplet at δ 4.00 ppm" .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would likely display:

  • A triplet at approximately δ 115-125 ppm for the CHF₂ carbon due to coupling with the two fluorine atoms

  • Signals for the piperidine ring carbons at δ 25-60 ppm

  • Aromatic carbon signals at δ 110-150 ppm

  • The carbon at the point of attachment between the piperidine and aniline at approximately δ 145-155 ppm

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum would show a characteristic doublet in the range of δ -110 to -130 ppm due to the coupling between the fluorine atoms and the proton of the CHF₂ group.

Infrared (IR) Spectroscopy

The IR spectrum would likely display several characteristic absorption bands:

  • N-H stretching vibrations of the primary amine at 3300-3500 cm⁻¹

  • C-H stretching vibrations at 2800-3000 cm⁻¹

  • C-F stretching vibrations at 1000-1200 cm⁻¹

  • C=C aromatic stretching vibrations at 1400-1600 cm⁻¹

  • C-N stretching vibrations at 1200-1350 cm⁻¹

These predicted values align with infrared spectroscopic data for similar fluorinated aniline derivatives .

Mass Spectrometry

In mass spectrometry, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline would be expected to show:

  • Molecular ion peak [M]⁺ at m/z 226, corresponding to the molecular formula C₁₂H₁₆F₂N₂

  • Fragment ions resulting from the cleavage of the bond between the piperidine and aniline moieties

  • Fragment ions from the loss of the NH₂ group (m/z 209)

  • Fragments resulting from the loss of the difluoromethyl group

These predictions are consistent with fragmentation patterns observed for related compounds with similar structural features.

Chemical Reactivity

The chemical reactivity of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is largely determined by the functional groups present in the molecule, particularly the primary amine of the aniline moiety and the structural features of the difluoromethylated piperidine ring.

Reactivity of the Aniline Moiety

The primary amine group of the aniline moiety represents a key reactive site in the molecule, capable of participating in various reactions:

  • Acylation reactions: Formation of amides through reaction with acyl chlorides, acid anhydrides, or activated carboxylic acids

  • Alkylation reactions: N-alkylation with alkyl halides to form secondary and tertiary amines

  • Condensation reactions: Formation of imines (Schiff bases) through reaction with aldehydes or ketones

  • Diazotization: Reaction with nitrous acid to form diazonium salts, which can undergo further transformations such as Sandmeyer reactions

The aniline NH₂ group in this compound would likely show reactivity similar to other 2-substituted anilines, although the electronic and steric effects of the piperidinyl substituent would influence its nucleophilicity and basicity.

Piperidine Ring Reactivity

  • Conformational aspects: The position of the difluoromethyl group at C-3 creates specific conformational preferences that may affect the reactivity of the piperidine nitrogen

  • Electronic effects: The electron-withdrawing nature of the difluoromethyl group alters the electronic distribution within the piperidine ring, potentially affecting its basicity and nucleophilicity

  • Steric considerations: The difluoromethyl group introduces steric hindrance that may influence reactions occurring at nearby positions

Difluoromethyl Group Reactivity

The difluoromethyl (CHF₂) group itself has distinctive reactivity characteristics:

  • Stability: The C-F bonds are generally stable but can undergo nucleophilic substitution under harsh conditions

  • Hydrogen acidity: The hydrogen of the CHF₂ group is relatively acidic compared to a methyl hydrogen due to the electron-withdrawing effect of the fluorine atoms

  • Metabolic considerations: The difluoromethyl group is known to enhance metabolic stability compared to non-fluorinated analogs, potentially affecting the compound's behavior in biological systems

The position of the difluoromethyl group at C-3 of the piperidine ring creates a unique reactivity profile that distinguishes 2-(3-(Difluoromethyl)piperidin-1-yl)aniline from its structural isomers with different substitution patterns.

Biological Activities and Applications

While specific biological data for 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is limited, its structural features suggest potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research.

Structure-Activity Relationships

The positioning of the difluoromethyl group at C-3 of the piperidine ring (versus C-4 or other positions) likely influences the compound's biological activity through several mechanisms:

  • Conformational effects: Different positioning of the difluoromethyl group alters the preferred conformation of the piperidine ring, affecting how the molecule interacts with biological targets

  • Electronic distribution: The location of the electron-withdrawing difluoromethyl group changes the electronic properties of the molecule

  • Metabolic sites: Different substitution patterns create different metabolic profiles, potentially affecting the compound's pharmacokinetic properties

These structure-activity relationships are crucial considerations in the development of fluorinated compounds for pharmaceutical applications.

Comparison with Structural Analogs

Comparison Table

The following table compares 2-(3-(Difluoromethyl)piperidin-1-yl)aniline with several related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesExpected Differences in Properties
2-(3-(Difluoromethyl)piperidin-1-yl)anilineC₁₂H₁₆F₂N₂226.27 g/molDifluoromethyl at position 3 of piperidine; Aniline at position 2Unique conformational preferences due to C-3 substitution
2-(4-(Difluoromethyl)piperidin-1-yl)anilineC₁₂H₁₆F₂N₂226.27 g/molDifluoromethyl at position 4 of piperidineDifferent ring conformation; Altered biological target interactions
4-(4-(Difluoromethyl)piperidin-1-yl)anilineC₁₂H₁₆F₂N₂226.27 g/molAniline connected at position 4 of benzeneDifferent electronic distribution; Altered hydrogen bonding patterns
2-(Piperidin-1-yl)anilineC₁₁H₁₆N₂176.26 g/molNo difluoromethyl groupLower lipophilicity; Different metabolic stability profile
4-Piperidin-1-yl-2-(trifluoromethyl)anilineC₁₂H₁₅F₃N₂244.26 g/molTrifluoromethyl instead of difluoromethylGreater electron-withdrawing effect; Increased metabolic stability

This comparison highlights how subtle structural variations can potentially lead to significant differences in physicochemical properties and biological activities.

Impact of Substitution Patterns

The position of the difluoromethyl group on the piperidine ring (position 3 versus position 4) represents a key structural difference that affects several properties:

Similarly, the position of attachment to the aniline ring (ortho, meta, or para) significantly influences the compound's properties due to electronic and steric effects .

Research Findings

While specific research on 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is limited in the available literature, studies on related compounds provide valuable insights into the properties and potential applications of this class of molecules.

Synthesis Optimization

Research on related fluorinated aniline derivatives has focused on developing efficient synthetic methods:

  • Selective fluorination: Development of methods for introducing fluorine atoms at specific positions with high selectivity

  • Coupling reactions: Optimization of conditions for forming the C-N bond between piperidine and aniline moieties

  • Scale-up considerations: Addressing challenges associated with scaling up the synthesis for potential commercial applications

These findings could be applied to the development of efficient synthetic routes for 2-(3-(Difluoromethyl)piperidin-1-yl)aniline.

Biological Evaluation

Studies on structural analogs have revealed various biological activities that might also be relevant for 2-(3-(Difluoromethyl)piperidin-1-yl)aniline:

  • Antiviral activity: Related compounds have shown activity against multiple virus types, with some derivatives displaying IC₅₀ values in the nanomolar range

  • Structure-activity relationships: Research has identified key structural features that influence biological activity, potentially guiding the design of new derivatives

  • Safety profiles: Toxicity assessments of related compounds provide insights into the potential safety profile of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline

In particular, research on isatin derivatives containing trifluoromethylpiperidinyl moieties has demonstrated promising antiviral activities, suggesting potential applications for similar fluorinated piperidine-containing compounds .

Future Research Directions

The unique structural features of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline suggest several promising avenues for future research:

Synthetic Methodology Development

  • Development of efficient synthetic routes: Exploration of more efficient and scalable methods for preparing 2-(3-(Difluoromethyl)piperidin-1-yl)aniline

  • Green chemistry approaches: Investigation of environmentally friendly synthetic methods using sustainable reagents and conditions

  • Flow chemistry applications: Utilization of continuous flow reactors for improved efficiency and safety in the synthesis of fluorinated derivatives

Comprehensive Biological Evaluation

  • Broad-spectrum activity screening: Systematic evaluation of the compound's activity against various biological targets

  • Structure-activity relationship studies: Investigation of how structural modifications affect biological activity, focusing on the influence of the difluoromethyl group at position 3

  • Mechanism of action studies: Elucidation of the molecular mechanisms underlying any observed biological activities

Applications Development

  • Medicinal chemistry applications: Exploration of the compound as a building block for developing novel therapeutic agents

  • Material science applications: Investigation of potential applications in functional materials

  • Analytical methods: Development of analytical methods for the detection and quantification of the compound and related derivatives

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